molecular formula C24H26FNO4 B1684408 ICI-230487 CAS No. 155944-23-3

ICI-230487

Cat. No.: B1684408
CAS No.: 155944-23-3
M. Wt: 411.5 g/mol
InChI Key: ZROVOGSXAWNIQB-UHFFFAOYSA-N
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Description

ZM-230487 is a quinolin derivative known for its role as a 5-lipoxygenase inhibitor and leukotriene D4 receptor antagonist.

Chemical Reactions Analysis

ZM-230487 primarily acts as a nonredox type 5-lipoxygenase inhibitor. It undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound’s efficacy as a 5-lipoxygenase inhibitor is influenced by the presence of thiols and hydroperoxide levels.

    Substitution: The introduction of functional groups to the quinoline core during synthesis involves substitution reactions.

Common reagents and conditions used in these reactions include glutathione, dithiothreitol, and hydroperoxide . The major products formed from these reactions are derivatives of ZM-230487 with modified functional groups.

Scientific Research Applications

    Chemistry: As a 5-lipoxygenase inhibitor, it is used in research to study the inhibition of leukotriene synthesis.

    Biology: The compound is used to investigate the role of 5-lipoxygenase in cellular processes and its impact on inflammation.

    Medicine: ZM-230487 has been explored for its potential therapeutic applications in treating inflammatory diseases and osteoporosis.

    Industry: While not widely used in industrial applications, its role as a 5-lipoxygenase inhibitor makes it a valuable tool in pharmaceutical research and development.

Mechanism of Action

ZM-230487 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes . The compound acts as a noncompetitive inhibitor at low hydroperoxide levels and as a competitive inhibitor under nonreducing conditions . The inhibition of 5-lipoxygenase leads to a decrease in leukotriene synthesis, which in turn reduces inflammation .

Comparison with Similar Compounds

ZM-230487 is compared with other 5-lipoxygenase inhibitors such as ZD 2138 and L-739,010 . These compounds share similar mechanisms of action but differ in their efficacy and response to oxidative conditions . Unlike ZM-230487, some inhibitors like BWA4C and MK-886 do not exhibit redox-dependent effects . This makes ZM-230487 unique in its response to thiols and hydroperoxide levels, which can influence its inhibitory potency .

Similar compounds include:

  • ZD 2138
  • L-739,010
  • BWA4C
  • MK-886

These compounds are also used as 5-lipoxygenase inhibitors but may have different pharmacological profiles and applications .

Properties

CAS No.

155944-23-3

Molecular Formula

C24H26FNO4

Molecular Weight

411.5 g/mol

IUPAC Name

1-ethyl-6-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]quinolin-2-one

InChI

InChI=1S/C24H26FNO4/c1-3-26-22-6-4-17(12-18(22)5-7-23(26)27)16-30-21-14-19(13-20(25)15-21)24(28-2)8-10-29-11-9-24/h4-7,12-15H,3,8-11,16H2,1-2H3

InChI Key

ZROVOGSXAWNIQB-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F

Canonical SMILES

CCN1C2=C(C=CC1=O)C=C(C=C2)COC3=CC(=CC(=C3)C4(CCOCC4)OC)F

Appearance

White to light yellow solid powder.

155944-23-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-ethyl-6-((3-fluoro-5-(4-methoxy-3,4,5,6-tetrahydro-2H-pyran-4-yl)phenoxy)methyl)-2-quinolone
ICI 230487
ICI-230487
ZM 230487
ZM-230487

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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